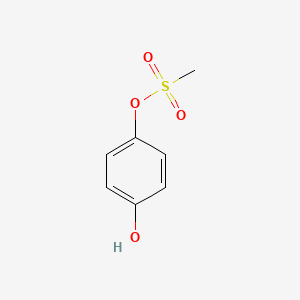
4-Hydroxyphenyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyphenyl methanesulfonate is a useful research compound. Its molecular formula is C7H8O4S and its molecular weight is 188.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 NMDA Receptor Antagonism
4-Hydroxyphenyl methanesulfonate exhibits significant activity as an NMDA (N-methyl-D-aspartic acid) receptor antagonist. This property makes it a candidate for treating various neurological disorders such as:
- Epilepsy
- Anxiety
- Cerebral ischemia
- Muscular spasms
- Multi-infarct dementia
- Traumatic brain injury
- Pain management
- AIDS-related dementia
- Migraine
- Amyotrophic lateral sclerosis (ALS)
- Psychotic conditions
The compound's efficacy in these areas is attributed to its ability to modulate excitatory neurotransmission, which is crucial in managing excitotoxicity associated with these conditions .
1.2 Synthesis of Steroid Derivatives
Research indicates that methanesulfonate derivatives of 4-hydroxyphenyl ketone-based compounds can inhibit 17β-HSD3 (17 beta-hydroxysteroid dehydrogenase type 3), an enzyme involved in steroid metabolism. This inhibition has implications for developing therapeutic agents targeting hormone-dependent conditions, such as certain cancers .
Biochemical Applications
2.1 Inhibition Studies
In biochemical studies, this compound has been utilized to explore its inhibitory effects on various enzymes. For instance, it was found to possess weak inhibitory activity against several HSD enzymes compared to its parent compound. This characteristic can be leveraged in drug design to create more selective inhibitors for specific metabolic pathways .
2.2 Photochemical Applications
The compound has also been examined for its photochemical properties, particularly in reactions involving diazo compounds. Studies have shown that under UV irradiation, this compound can undergo rearrangements leading to the formation of new photoproducts, which may have applications in photopolymerization processes and material science .
Material Science
3.1 Resin Development
In the field of material science, this compound has been investigated as a component in the development of acid-breakable resins used in photolithography. These resins are crucial for producing microelectronic devices and other applications where precise patterning is required .
Table 1: Therapeutic Applications of this compound
Table 2: Photochemical Properties
| Reaction Type | Observations | Reference |
|---|---|---|
| Photolysis | Formation of methyl p-hydroxyphenylacetate and others | |
| Quantum Yield Measurement | Comparable yields with other diazo derivatives |
Case Studies
Case Study 1: NMDA Receptor Antagonism in Epilepsy Treatment
A study demonstrated the efficacy of this compound in reducing seizure frequency in animal models of epilepsy. The compound was administered at varying dosages, revealing a dose-dependent response that supports its potential as a therapeutic agent .
Case Study 2: Inhibition of Steroid Metabolism
Research involving the synthesis of methanesulfonate derivatives showed that certain compounds derived from this compound exhibited selective inhibition against specific HSD enzymes, paving the way for targeted therapies in hormone-related diseases .
Propiedades
Fórmula molecular |
C7H8O4S |
|---|---|
Peso molecular |
188.2 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl) methanesulfonate |
InChI |
InChI=1S/C7H8O4S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5,8H,1H3 |
Clave InChI |
SKJCKYVIQGBWTN-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)O |
SMILES canónico |
CS(=O)(=O)OC1=CC=C(C=C1)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














